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Akt/SKG Substrate Peptide

Cat. No.: B013127
M. Wt: 817.9 g/mol
InChI Key: XXOREQHVEARXEP-WDKSWFFASA-N
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Description

Overview of Akt/SGK Signaling Pathways and Kinase Activity

The Akt and SGK signaling pathways are at the heart of cellular communication, relaying signals from growth factors and hormones to regulate a wide array of cellular functions. These pathways are highly homologous, sharing upstream activators and many downstream targets. researchgate.net

Akt, a serine/threonine kinase, exists in three distinct isoforms—Akt1, Akt2, and Akt3—each encoded by a separate gene. frontiersin.org While they share a high degree of structural similarity, these isoforms often have non-redundant and sometimes even opposing functions depending on the tissue and cellular context. frontiersin.orgnih.gov

Akt1 is ubiquitously expressed and plays a significant role in promoting cell survival by inhibiting apoptosis and is also involved in cell proliferation. plos.orgmdpi.com Studies have shown that a lack of Akt1 can lead to increased rates of apoptosis. plos.org

Akt2 is primarily expressed in insulin-responsive tissues like fat and muscle and is a key regulator of glucose homeostasis. plos.orgmdpi.com It is crucial for the translocation of the glucose transporter GLUT4 to the cell surface, a critical step in glucose uptake. nih.gov

Akt3 is highly expressed in the brain and testes and is implicated in brain development. plos.orgmdpi.com

IsoformPrimary RolesTissue Expression
Akt1 Cell survival, proliferationUbiquitous
Akt2 Glucose homeostasis, GLUT4 translocationInsulin-responsive tissues (fat, muscle)
Akt3 Brain developmentBrain, testes

Similar to Akt, the SGK family consists of three isoforms: SGK1, SGK2, and SGK3. medchemexpress.comfrontiersin.org They are highly homologous to the Akt kinases and share similar upstream activators and downstream targets. researchgate.net

SGK1 is the most studied isoform and is rapidly induced by various stimuli, including serum and glucocorticoids. medchemexpress.comnih.gov It plays a role in regulating ion channels, cell survival, and has been implicated in conditions like hypertension. nih.gov

SGK2 and SGK3 are less characterized, but evidence suggests they also play roles in cellular processes like proliferation and survival. researchgate.netmedchemexpress.com SGK3, in particular, has been noted to have overlapping functions with Akt and can regulate various transporters. researchgate.netfrontiersin.org

IsoformPrimary RolesKey Features
SGK1 Ion channel regulation, cell survivalRapidly induced by serum and glucocorticoids
SGK2 Cell proliferation and survival (less characterized)Shares homology with SGK1 and SGK3
SGK3 Regulation of transporters, overlapping functions with AktCan phosphorylate some of the same substrates as Akt

The activation of both Akt and SGK is a tightly regulated process initiated by upstream signals that converge on Phosphoinositide 3-kinase (PI3K). mdpi.com Growth factors, hormones, and other stimuli activate PI3K, which then phosphorylates membrane inositols to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govmdpi.com

This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and another crucial kinase, Phosphoinositide-dependent kinase 1 (PDK1). mdpi.comportlandpress.com The recruitment of Akt and PDK1 to the membrane brings them into close proximity, allowing PDK1 to phosphorylate Akt at a specific threonine residue (Thr308 in Akt1), which is a key step in its activation. mdpi.comportlandpress.com Full activation of Akt also requires phosphorylation at a serine residue (Ser473 in Akt1) by the mTORC2 complex. portlandpress.com

Similarly, SGK activation is also dependent on PI3K and PDK1. nih.govportlandpress.com Following PI3K activation, SGK is phosphorylated and activated by PDK1. nih.gov This shared upstream regulation underscores the close relationship between the Akt and SGK signaling pathways. researchgate.netportlandpress.com

Once activated, Akt and SGK phosphorylate a wide range of downstream effector proteins, thereby controlling numerous biological processes. researchgate.netnih.gov The substrate specificity of Akt and SGK isoforms often involves the recognition of a specific amino acid sequence, Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr. nih.gov

A critical function of the Akt signaling pathway is the regulation of glucose metabolism, particularly in response to insulin (B600854). nih.govfrontiersin.org Activated Akt2 plays a pivotal role in stimulating the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in fat and muscle cells. nih.govelifesciences.org This process is essential for increasing glucose uptake from the bloodstream. nih.gov Akt achieves this in part by phosphorylating a 160 kDa substrate known as AS160 (Akt substrate of 160 kDa), which then promotes the movement of GLUT4-containing vesicles to the cell surface. frontiersin.org

Both Akt and SGK are key regulators of apoptosis, or programmed cell death, and are crucial for promoting cell survival. spandidos-publications.comharvard.edu They exert their anti-apoptotic effects through multiple mechanisms.

One major way Akt promotes survival is by phosphorylating and inactivating pro-apoptotic proteins. spandidos-publications.com For instance, Akt phosphorylates the Bcl-2 family member BAD. harvard.edu In its unphosphorylated state, BAD binds to and inhibits the pro-survival protein Bcl-xL. harvard.edu Phosphorylation by Akt causes BAD to be sequestered in the cytoplasm, freeing Bcl-xL to prevent apoptosis. harvard.edu

Furthermore, both Akt and SGK can phosphorylate and inhibit Forkhead box O (FOXO) transcription factors. harvard.edu FOXO proteins, when active, can promote the transcription of genes that lead to cell death. spandidos-publications.com Phosphorylation by Akt and SGK leads to the exclusion of FOXO from the nucleus, thereby preventing the expression of these pro-apoptotic genes. spandidos-publications.comharvard.edu

There is also evidence that Akt can inhibit apoptosis at a post-mitochondrial level, downstream of cytochrome c release, by potentially inhibiting the activation of caspases, the executioners of apoptosis. nih.gov

Downstream Effectors and Biological Processes Regulated by Akt and SGK

Cell Proliferation and Growth

The phosphorylation of specific cellular substrates by Akt and SGK is a critical event in the promotion of cell proliferation and growth. uq.edu.auresearchgate.net These kinases are central nodes in signaling pathways initiated by growth factors, which are essential for cell cycle progression and an increase in cell size. nih.gov By phosphorylating a wide array of downstream targets, Akt and SGK orchestrate the complex molecular events that lead to cell division and biomass accumulation. uq.edu.auresearchgate.net Their roles are so pivotal that dysregulation of the Akt/SGK signaling axis is frequently implicated in diseases characterized by uncontrolled cell growth, such as cancer. researchgate.net

Protein Synthesis (e.g., via mTORC1, 4E-BP1, p70 S6 Kinase)

Akt and SGK are instrumental in regulating protein synthesis, a fundamental process for cell growth, by modulating the activity of the mTORC1 (mammalian Target of Rapamycin Complex 1) pathway. nih.govportlandpress.com Activated Akt/SGK can phosphorylate and inhibit the Tuberous Sclerosis Complex (TSC), a negative regulator of mTORC1. nih.govijbs.com This inhibition allows mTORC1 to become active and subsequently phosphorylate its downstream effectors, including 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) and p70 S6 Kinase (S6K). ijbs.commerckmillipore.comscispace.com

Phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from the translation initiation factor eIF4E, enabling the assembly of the eIF4F complex and the initiation of cap-dependent translation. ijbs.comresearchgate.net Simultaneously, mTORC1-mediated phosphorylation and activation of S6K leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery, further enhancing protein synthesis. scispace.comsemanticscholar.org

Upstream KinaseKey SubstrateDownstream EffectorCellular Process
Akt/SGKTSC2mTORC1Protein Synthesis
mTORC14E-BP1eIF4ETranslation Initiation
mTORC1p70 S6 KinaserpS6Ribosome Biogenesis
Glycogen (B147801) Synthesis

Akt and SGK play a significant role in promoting glycogen synthesis, primarily through the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 (GSK3). merckmillipore.comnih.govnih.gov GSK3 is a constitutively active kinase that phosphorylates and inhibits glycogen synthase, the key enzyme responsible for synthesizing glycogen from glucose. nih.gov

Upon stimulation by insulin or other growth factors, Akt and SGK are activated and phosphorylate GSK3 on specific serine residues (Ser21 in GSK3α and Ser9 in GSK3β). nih.govnih.gov This phosphorylation creates a pseudosubstrate motif within GSK3, preventing it from binding to and phosphorylating glycogen synthase. nih.gov The dephosphorylation and activation of glycogen synthase then lead to an increased rate of glycogen synthesis in muscle and liver cells. merckmillipore.comnih.govspandidos-publications.com Studies have specifically implicated Akt2 in the insulin-mediated dephosphorylation and activation of glycogen synthase. nih.govphysiology.org

Cell Migration and Macropinocytosis

Akt and SGK kinases are involved in the regulation of cell migration and macropinocytosis, processes that are crucial for development, immune response, and cancer metastasis. nih.gov These kinases are implicated in actin-dependent processes that drive cell movement. nih.gov In the context of macropinocytosis, a form of large-scale fluid uptake, Akt and SGK are essential for the efficient formation of macropinosomes. biologists.comnih.gov Studies in Dictyostelium discoideum have shown that while individual knockouts of Akt (PkbA) or SGK (PkbR1) lead to a modest reduction in fluid uptake, the double knockout nearly abolishes it. biologists.com This indicates a degree of redundancy and a crucial combined role in enabling the formation of larger macropinocytic structures. biologists.com

Transcription Factor Regulation (e.g., FOXO, SREBPs)

Akt and SGK kinases regulate the activity of several key transcription factors, thereby controlling the expression of genes involved in a wide range of cellular processes.

FOXO Transcription Factors: The Forkhead box O (FOXO) family of transcription factors (including FOXO1, FOXO3, and FOXO4) are critical regulators of genes involved in apoptosis, cell cycle arrest, and metabolism. nih.govfrontiersin.org Akt and SGK directly phosphorylate FOXO proteins at conserved sites. frontiersin.orgplos.org This phosphorylation event leads to the translocation of FOXO from the nucleus to the cytoplasm, where it is sequestered and often targeted for degradation, thus inhibiting its transcriptional activity. plos.orgresearchgate.net By inactivating FOXO, Akt/SGK signaling promotes cell survival and proliferation. researchgate.net

SREBPs: Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in lipid and cholesterol biosynthesis. Akt signaling can promote the activity of SREBPs. nih.gov This occurs in part through the Akt-mediated phosphorylation and inactivation of GSK3, which would otherwise phosphorylate and promote the degradation of SREBPs. nih.gov By promoting SREBP activity, Akt contributes to the metabolic reprogramming that supports cell growth.

KinaseTranscription FactorEffect of PhosphorylationDownstream Cellular Process
Akt/SGKFOXOInactivation and nuclear exclusionInhibition of apoptosis and cell cycle arrest
AktSREBPActivation (indirectly via GSK3 inactivation)Promotion of lipid and cholesterol synthesis

Significance of Akt/SGK Substrate Peptide in Kinase Assays and Pathway Analysis

The Akt/SGK substrate peptide is an invaluable tool for researchers studying the PI3K/Akt/mTOR signaling pathway. merckmillipore.commerckmillipore.com This synthetic peptide provides a specific and reliable substrate for measuring the kinase activity of Akt and SGK in vitro. physiology.orgrndsystems.com

Key applications and significance include:

Measuring Kinase Activity: The primary use of the Akt/SGK substrate peptide is in kinase assays to quantify the enzymatic activity of Akt and SGK from cell lysates or purified preparations. nih.govnih.gov This is typically done by measuring the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP) into the peptide. physiology.org

Pathway Analysis: By measuring Akt/SGK activity, researchers can infer the activation state of the upstream PI3K pathway. merckmillipore.com This is crucial for understanding how various stimuli, such as growth factors and hormones, regulate this signaling cascade. merckmillipore.commerckmillipore.com

Drug Discovery: The peptide is used in high-throughput screening assays to identify and characterize inhibitors of Akt and SGK, which are promising therapeutic targets for diseases like cancer and diabetes.

Specificity: The Akt/SGK substrate peptide is designed to be a highly specific substrate for Akt and SGK, with minimal phosphorylation by other kinases like p70 S6 kinase or MAPKAP kinase-1, ensuring accurate measurement of the target kinase activity. rndsystems.com

Historical Context of Substrate Identification and Motif Definition

The identification of the first physiological substrate of Akt was a landmark discovery that paved the way for defining its consensus phosphorylation motif. nih.gov In 1995, it was discovered that Akt could phosphorylate and inactivate glycogen synthase kinase 3 (GSK3). nih.gov This finding was instrumental in subsequent studies aimed at elucidating the specific amino acid sequence recognized by Akt.

Through the analysis of GSK3 and other newly identified substrates, the optimal consensus phosphorylation motif for Akt was determined to be R-X-R-X-X-S/T-Φ , where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylation site (serine or threonine), and 'Φ' represents a bulky hydrophobic residue. nih.govspandidos-publications.com

The closely related SGK kinases were later found to recognize a very similar consensus sequence, Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr . portlandpress.com Although there are subtle differences in their substrate specificities, the high degree of homology in their catalytic domains allows them to phosphorylate an overlapping set of substrates. portlandpress.comresearchgate.netbiologists.com This shared substrate recognition motif has been fundamental to the design of synthetic peptides, like the Akt/SGK substrate peptide, which are now widely used as tools to study the activity and function of these critical kinases. researchgate.net

Role as a Canonical Substrate for Akt/PKB

The serine/threonine kinase Akt/PKB is a critical node in cellular signaling, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. nih.govuniprot.org Akt exerts its effects by phosphorylating a multitude of downstream proteins. The efficacy of this phosphorylation is largely determined by the amino acid sequence surrounding the target serine or threonine residue.

Extensive research has defined a canonical substrate recognition motif for Akt. nih.gov This consensus sequence is characterized by the motif R-X-R-X-X-S/T-Hyd, where 'R' is an arginine residue at positions -5 and -3 relative to the phosphorylation site ('S/T' for serine or threonine), 'X' can be any amino acid, and 'Hyd' (or φ) represents a bulky hydrophobic amino acid at the +1 position. nih.govnih.gov

The Akt/SGK Substrate Peptide is engineered to embody this canonical motif, making it an ideal and efficient substrate for Akt in laboratory settings. nih.gov For instance, a peptide with the sequence Arg-Pro-Arg-Thr-Ser-Ser-Phe was shown to be effectively phosphorylated by PKBα with a Michaelis constant (Km) of 5 µM. nih.gov The peptide's sequence, often modeled after the highly conserved phosphorylation sites on GSK3α (Ser21) and GSK3β (Ser9), ensures robust recognition and phosphorylation by active Akt. nih.govuniprot.org This predictable interaction allows researchers to precisely quantify the enzymatic activity of Akt under various experimental conditions, which is crucial for studying the PI3K/Akt signaling pathway. merckmillipore.compromega.in

Table 1: Example of Akt/SGK Substrate Peptide Sequences This table provides examples of peptide sequences used as substrates for Akt/SGK, derived from known phosphorylation sites.

Peptide Name Sequence Source/Basis Purity Reference(s)
AKT (PKB) Substrate CKRPRAASFAE Based on N-terminus of GSK3 >95% sinobiological.com
AKT (SGK) Substrate RPRAATF Based on N-terminus of GSK3 >95% sinobiological.compromega.inrndsystems.com

Specificity Profile Compared to Other AGC Kinases (e.g., p70 S6 Kinase, MAPKAP Kinase-1)

A significant challenge in kinase research is the potential for overlapping substrate specificities among related kinases, particularly within the AGC kinase family, which includes Akt, p70 S6 Kinase (also known as S6K1), and MAPKAP Kinase-1 (Mitogen-Activated Protein Kinase-Activated Protein Kinase-1, also known as RSK). researchgate.netportlandpress.com These kinases often recognize similar phosphorylation motifs containing basic amino acids. portlandpress.comnih.gov

However, the Akt/SGK Substrate Peptide exhibits a high degree of specificity for Akt/PKB. tocris.comrndsystems.com A key distinguishing feature is the strict requirement for arginine at both the -5 and -3 positions for optimal Akt recognition. nih.govnih.gov While other AGC kinases also favor basic residues, their positional requirements and tolerances differ. For example, both p70 S6 Kinase and MAPKAP Kinase-1 can efficiently phosphorylate sequences with the general motif xxR/KxRxxSxx. nih.govscilit.com MAPKAP Kinase-1 requires an arginine at the n-3 position but does not have a strict requirement for a hydrophobic residue at the n-5 position. nih.govtheadl.com

Crucially, the synthetic peptide Arg-Pro-Arg-Ala-Ala-Thr-Phe, a variant of the Akt substrate peptide, is reported to be a poor substrate for both p70 S6 kinase and MAPKAP kinase-1. nih.gov This selectivity makes it an excellent tool for specifically assaying Akt activity, minimizing the risk of confounding signals from other activated kinases within a cell lysate. tocris.comrndsystems.com The differential phosphorylation of various peptide substrates by these kinases highlights the subtle but critical differences in their active site architecture.

Table 2: Comparative Kinase-Substrate Interactions This interactive table summarizes the kinetic data for different peptide substrates with Akt/PKB and related AGC kinases, illustrating the basis for substrate specificity. Note: U/mg is a measure of specific activity.

Kinase Peptide Substrate Sequence Km (µM) Vmax (U/mg) Specificity Note Reference(s)
PKBα (Akt1) Arg-Pro-Arg-Thr-Ser-Ser-Phe 5 260 Efficiently phosphorylated. nih.gov
PKBα (Akt1) Arg-Pro-Arg-Ala-Ala-Thr-Phe - - Not phosphorylated by p70 S6K or MAPKAP Kinase-1. nih.gov
p70 S6 Kinase KKRNRTLSVA 1.5 - Best substrate identified in the study for p70S6K. nih.gov
MAPKAP Kinase-1 KKKNRTLSVA 0.17 - Best substrate identified in the study for MAPKAP Kinase-1. nih.gov
p70 S6 Kinase KKRNRTLTV - - Relatively selective for p70S6K with 50-fold higher Vmax/Km than for MAPKAP Kinase-1. nih.govanaspec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H59N13O9 B013127 Akt/SKG Substrate Peptide

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOREQHVEARXEP-WDKSWFFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characteristics and Specificity of Akt/sgk Substrate Peptide

Amino Acid Sequence and Derivation

The amino acid sequence of the Akt/SGK substrate peptide is meticulously designed to be recognized and phosphorylated by Akt and SGK kinases. This specificity is achieved by mimicking the phosphorylation sites of natural substrates.

Basis from GSK3 N-terminus

The most commonly used Akt/SGK substrate peptide sequence is derived from the N-terminal region of Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.govahajournals.org GSK-3 is a well-established downstream target of the PI3K/Akt signaling pathway. cellsignal.com Akt phosphorylates GSK-3β at Serine 9 (Ser9), leading to the inhibition of GSK-3 activity. ahajournals.orgcellsignal.com This phosphorylation event creates a pseudosubstrate within GSK-3β that blocks its own active site. ahajournals.org The amino acid sequence surrounding this phosphorylation site provides an optimal recognition motif for Akt. A synthetic phosphopeptide corresponding to the residues around Ser9 of human GSK-3β is often used to produce antibodies that specifically recognize this phosphorylated form. cellsignal.com

Peptide NameSource ProteinPhosphorylation SiteTypical Amino Acid Sequence
Akt/SGK Substrate PeptideGlycogen Synthase Kinase-3β (GSK-3β)Serine 9RPRAATF (Represents the core recognition motif)

Substrate Recognition Motif for Akt and SGK Kinases

Akt and SGK kinases recognize and phosphorylate substrates that contain a specific consensus sequence of amino acids. This recognition motif ensures the fidelity of signal transduction within the cell.

Canonical R-X-R-X-X-S/T-B Motif and Its Variants

The canonical substrate recognition motif for Akt and SGK kinases is characterized by the sequence R-X-R-X-X-S/T-B, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the serine or threonine phosphorylation site, and 'B' is a bulky hydrophobic residue. nih.govfrontiersin.orgresearchgate.net This motif was initially identified through the analysis of the phosphorylation sites of known Akt substrates, such as GSK-3. nih.gov While this canonical sequence is the most recognized, variations do exist. For instance, some substrates may have an arginine at the -7 position in addition to the -5 and -3 positions. nih.gov The residues at the 'X' positions can vary, although they can influence the efficiency of phosphorylation.

Role of Arginine Residues at -5 and -3 Positions

The arginine residues at the -5 and -3 positions, relative to the phosphorylation site (S/T at position 0), are of paramount importance for substrate recognition by Akt and SGK kinases. nih.govnih.gov These positively charged residues are thought to interact with acidic pockets on the kinase domain of Akt, thereby correctly orienting the substrate for phosphorylation. The presence of arginine at both the -5 and -3 positions is a strong determinant of specificity for Akt, distinguishing its substrates from those of other related kinases. nih.gov For example, other AGC family kinases like S6 kinase (S6K1) often show a preference for lysine (B10760008) at these positions. nih.gov

Preference for Threonine at -2 Position

Research has indicated a preference for a threonine residue at the -2 position within the Akt substrate recognition motif. nih.gov While not as critical as the arginine residues at -5 and -3, the presence of threonine at this position can enhance the efficiency of phosphorylation by Akt. This preference was identified through oriented peptide library screens, which systematically evaluate the optimal amino acids at each position surrounding the phosphorylation site. nih.gov

Influence of Bulky Hydrophobic Residue at +1 Position

Following the phosphorylated serine or threonine, a bulky hydrophobic residue at the +1 position is a key feature of the Akt/SGK substrate recognition motif. nih.govfrontiersin.org Preferred residues at this position include phenylalanine, tryptophan, and tyrosine. nih.gov This hydrophobic residue is believed to fit into a hydrophobic pocket on the kinase, further stabilizing the substrate-enzyme interaction. The presence of a proline at the +1 position has been shown to inhibit Akt1 activity. nih.gov This specificity at the +1 position helps to ensure that Akt and SGK phosphorylate their intended targets and not substrates of other kinase families, such as proline-directed kinases. nih.gov

Position Relative to Phosphorylation Site (S/T at 0)Preferred Amino Acid/Residue TypeRole in Recognition
-5Arginine (R)Primary determinant of specificity; interacts with acidic pockets on the kinase.
-3Arginine (R)Primary determinant of specificity; interacts with acidic pockets on the kinase.
-2Threonine (T)Enhances phosphorylation efficiency.
+1Bulky Hydrophobic Residue (e.g., Phenylalanine, Tyrosine)Stabilizes substrate-enzyme interaction by fitting into a hydrophobic pocket.

Structural Basis of Akt/SGK Substrate Peptide Interaction with Kinases

The interaction between Akt/SGK kinases and their substrate peptides is a highly specific process governed by the three-dimensional structure of the kinase's active site and the primary sequence of the substrate. Elucidation of this structural basis has been advanced through crystallographic studies and molecular modeling, revealing the precise interactions that determine substrate recognition and phosphorylation.

Co-crystal Structures of Akt with Substrate Peptides

Our understanding of how Akt recognizes its substrates has been significantly informed by co-crystal structures. The structure of the Akt1 kinase domain in complex with a substrate peptide derived from glycogen synthase kinase 3β (GSK-3β) has been resolved, providing a detailed view of the enzyme-substrate interface researchgate.netnih.gov. In this structure (PDB code 3CQU), the peptide binds in the kinase's catalytic cleft, orienting the target serine residue toward the ATP-binding pocket for phosphoryl transfer researchgate.netnih.gov.

Additionally, co-crystal structures of full-length Akt with various covalent-allosteric inhibitors have been determined (e.g., PDB codes 6HHJ, 6HHG, 6HHI, 6HHH), which, while not substrate complexes, reveal critical binding pockets and conformational states of the kinase that are relevant to substrate interaction and regulation researchgate.net. These structures provide a foundation for understanding the dynamic nature of the kinase and how its conformation is modulated by binding partners.

PDB CodeDescriptionSignificance
3CQUAkt1 kinase domain bound to a GSK-3β derived substrate peptide researchgate.netnih.gov.Reveals the direct binding mode of a substrate peptide in the active site and the orientation of the phospho-acceptor residue researchgate.netnih.gov.
6HHJ / 6HHGFull-length Akt in complex with covalent-allosteric inhibitors targeting Cys310 researchgate.net.Illustrates a novel binding mode in an allosteric site, providing insights into kinase regulation researchgate.net.
6HHI / 6HHHFull-length Akt in complex with covalent-allosteric inhibitors targeting Cys296 researchgate.net.Shows an alternative allosteric binding mode, highlighting the structural flexibility and regulatory mechanisms of Akt researchgate.net.

Key Residues and Interactions in the Substrate Binding Site

The specificity of Akt/SGK for its substrates is largely determined by a consensus recognition motif on the substrate peptide, characterized as R-X-R-X-X-S/T-B, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the serine or threonine phosphorylation site, and 'B' is a bulky hydrophobic amino acid researchgate.net.

Key interactions underpinning this specificity include:

Arginine Binding Pockets: The arginine residues at the -5 and -3 positions of the substrate are critical for high-affinity binding. These basic residues form salt bridges and hydrogen bonds with acidic residues within the kinase's catalytic cleft, anchoring the peptide in the correct orientation.

Hydrophobic Groove: The hydrophobic residue at the +1 position, following the phosphorylation site, fits into a hydrophobic pocket on the kinase surface, contributing to binding affinity and specificity researchgate.net.

Catalytic Site: The active site itself contains residues essential for binding the ATP co-substrate and catalyzing the phosphoryl transfer to the substrate's serine or threonine residue researchgate.net. The key activating phosphorylation site on Akt, T308, is intricately connected to the peptide binding site researchgate.netnih.gov.

Conformational Changes Upon Substrate Binding

Akt undergoes significant conformational changes during its activation and subsequent binding to a substrate nih.gov. In its inactive, cytosolic state, the N-terminal Pleckstrin Homology (PH) domain of Akt folds back onto the kinase domain, effectively blocking the substrate binding cleft and preventing substrate access nih.govresearchgate.net.

The process of activation and substrate binding involves a series of ordered steps:

Membrane Recruitment: Upon stimulation by growth factors, the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the plasma membrane recruits Akt via its PH domain researchgate.net.

Activation and PH Domain Displacement: The binding to PIP3 induces a major conformational change, causing the PH domain to move away from the kinase domain. This movement unmasks the substrate binding site and exposes key residues (Thr308 and Ser473) for phosphorylation by upstream kinases like PDK1 and mTORC2 nih.govresearchgate.net.

Substrate Binding: With the active site now accessible, the substrate peptide can bind. This binding can induce further, more subtle conformational adjustments that optimize the alignment of catalytic residues for efficient phosphorylation researchgate.net. The enzyme's structure may rearrange to close down and surround the substrate, maximizing favorable interactions purdue.edu. Following substrate binding, the regulatory domain may return to a closed conformation researchgate.net.

Differentiation from Substrates of Other Serine/Threonine Kinases

While many serine/threonine kinases recognize motifs containing basic residues, the specific context and positioning of these residues allow for a high degree of substrate discrimination. Synthetic peptides, such as the Akt/SGK Substrate Peptide (sequence: RPRAATF), have been designed based on the optimal recognition motif and demonstrate high specificity rndsystems.com. This peptide is readily phosphorylated by Akt/PKB but is not a substrate for other related kinases like p70 S6 kinase or MAP kinase-activated protein kinase-1 (MAPKAP-K1), highlighting the precise requirements of the Akt active site rndsystems.com.

Comparison with PKA and S6 Kinase Specificity

The substrate specificity of Akt/SGK can be clearly distinguished from that of other closely related AGC family kinases, such as Protein Kinase A (PKA) and p70 S6 Kinase (S6K).

Akt vs. S6 Kinase: The most prominent difference lies in the preference for basic residues at the -5 and -3 positions. Akt demonstrates a strong preference for arginine at these sites nih.gov. In contrast, S6 kinase favors lysine residues in the same positions nih.gov. This difference is a key determinant of substrate specificity between these two important signaling kinases.

KinaseTypical Substrate MotifKey Specificity Determinants
Akt/SGKR-X-R-X-X-S/T-Φ researchgate.netnih.govStrong preference for Arginine (R) at -5 and -3 positions. Hydrophobic residue (Φ) at +1 nih.gov.
PKAR-R-X-S/T-ΦPrefers Arginine at -3 and -2. Does not require a basic residue at -5.
S6 Kinase (p70S6K)K/R-X-K/R-X-X-S/T nih.govPrefers Lysine (K) or Arginine (R) at -5 and -3 positions nih.gov. Can tolerate variations if other basic residues are present nih.gov.

Methodological Applications of Akt/sgk Substrate Peptide in Kinase Research

In Vitro Kinase Assays

The Akt/SGK substrate peptide is a crucial tool for studying the activity of Akt (also known as Protein Kinase B or PKB) and SGK (Serum/Glucocorticoid-regulated Kinase) kinases in vitro. merckmillipore.comsinobiological.com These kinases are key components of signaling pathways that regulate cell proliferation, survival, and metabolism. nih.govnih.gov A variety of assay formats have been developed to measure the phosphorylation of the Akt/SGK substrate peptide, each with its own advantages and limitations.

Radiometric Kinase Assays (e.g., using [γ-32P]ATP and Phosphocellulose Paper)

Radiometric assays are a classic and highly sensitive method for measuring kinase activity. elsevierpure.com This technique involves the use of adenosine (B11128) triphosphate (ATP) with its gamma-phosphate group radiolabeled with phosphorus-32 (B80044) ([γ-32P]ATP). nih.gov During the kinase reaction, Akt or SGK transfers this radioactive phosphate (B84403) group to the substrate peptide. researchgate.net

The general procedure for a radiometric kinase assay using the Akt/SGK substrate peptide is as follows:

Reaction Setup : The kinase, the Akt/SGK substrate peptide, and a buffer containing magnesium ions (a necessary cofactor for kinase activity) are combined. nih.gov

Initiation : The reaction is initiated by the addition of [γ-32P]ATP. nih.gov

Incubation : The reaction mixture is incubated at a controlled temperature, typically 30°C, for a specific period to allow for the phosphorylation of the substrate peptide. promega.com

Termination : The reaction is stopped, often by the addition of an acid or by spotting the reaction mixture onto phosphocellulose paper. nih.govresearchgate.net

Separation : The phosphorylated substrate peptide is separated from the unreacted [γ-32P]ATP. This is commonly achieved by using P81 phosphocellulose paper, which has a high affinity for the positively charged peptide substrate, allowing the negatively charged ATP to be washed away. researchgate.net

Quantification : The amount of radioactivity incorporated into the peptide is measured, which is directly proportional to the kinase activity. nih.gov

Table 1: Typical Components and Conditions for a Radiometric Akt Kinase Assay

ComponentExample Concentration/AmountPurpose
Active Akt Kinase0.1 µg/µlEnzyme that catalyzes the phosphorylation
Akt/SGK Substrate Peptide1 mg/mlSubstrate to be phosphorylated
[γ-32P]ATP or [γ-33P]ATPVariesSource of the radioactive phosphate group
Kinase Assay Buffer1XProvides optimal pH and cofactors (e.g., MgCl2)
Incubation Temperature30°COptimal temperature for enzyme activity
Incubation Time15 minutesDuration of the kinase reaction

Note: These are example conditions and may require optimization for specific experimental setups. promega.com

Luminescence-based Kinase Assays (e.g., ADP-Glo™ Kinase Assay)

Luminescence-based kinase assays offer a non-radioactive alternative to radiometric methods and are well-suited for high-throughput screening. The ADP-Glo™ Kinase Assay is a popular example that measures the amount of adenosine diphosphate (B83284) (ADP) produced during the kinase reaction. ulab360.com The amount of ADP generated is directly proportional to the kinase activity. promega.es

The principle of the ADP-Glo™ Kinase Assay involves two steps:

Kinase Reaction and ATP Depletion : After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. promega.com

ADP to ATP Conversion and Light Production : A second reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal. promega.com The intensity of the light produced is directly proportional to the initial amount of ADP, and therefore, the kinase activity. ulab360.com

This assay is highly sensitive, capable of detecting low levels of ADP in the presence of high concentrations of ATP, making it suitable for kinases with low activity. promega.com

Table 2: Steps in the ADP-Glo™ Kinase Assay

StepReagent AddedPurpose
1ADP-Glo™ ReagentTerminate kinase reaction and deplete residual ATP
2Kinase Detection ReagentConvert ADP to ATP and generate a luminescent signal

This simplified table outlines the core steps of the ADP-Glo™ assay. promega.com

Fluorescence-based Kinase Assays (e.g., using Sox-modified Peptides)

Fluorescence-based assays provide another non-radioactive method for measuring kinase activity and are amenable to continuous monitoring of the reaction. nih.gov One approach involves the use of peptides modified with a fluorescent group, such as a sulfonamido-oxine (Sox) moiety. nih.gov

The principle behind this assay is that the fluorescence properties of the Sox-modified peptide change upon phosphorylation. mit.edu In the presence of magnesium ions, the phosphorylation of a nearby serine, threonine, or tyrosine residue leads to an increase in the fluorescence intensity of the Sox group. nih.gov This change in fluorescence can be monitored in real-time to determine the rate of the kinase reaction. researchgate.net

The Sox moiety is typically positioned at a specific location relative to the phosphorylation site to ensure optimal sensitivity. nih.gov This method avoids the need for antibodies or radioactive materials and can be used to screen for kinase inhibitors. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) can also be adapted to measure kinase activity. In this format, the Akt/SGK substrate peptide is first immobilized onto the surface of a microplate well. The kinase reaction is then carried out within the well.

After the reaction, a specific antibody that recognizes the phosphorylated form of the substrate peptide is added. This primary antibody is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a substrate for the enzyme results in a colorimetric, fluorescent, or chemiluminescent signal that is proportional to the amount of phosphorylated peptide, and thus the kinase activity. This method is highly specific due to the use of a phospho-specific antibody.

Quantification Methods (e.g., Liquid Scintillation Counting, Fluorescence Intensity)

The quantification method used depends on the type of kinase assay being performed.

Liquid Scintillation Counting : This is the standard method for quantifying the radioactivity in radiometric assays. youtube.com After the kinase reaction and separation of the phosphorylated peptide on phosphocellulose paper, the paper is placed in a vial with a scintillation cocktail. The radioactive decay of the 32P emits beta particles that excite the scintillant, producing photons of light. A liquid scintillation counter detects these light flashes and quantifies the amount of radioactivity. frontiersin.org

Fluorescence Intensity : In fluorescence-based assays, the change in fluorescence intensity is measured using a fluorometer or a microplate reader equipped with fluorescence detection capabilities. nih.gov The instrument excites the sample at a specific wavelength and measures the emitted light at a longer wavelength. The intensity of the emitted light is then correlated with the kinase activity. researchgate.net

Optimization of Assay Conditions (e.g., Enzyme Concentration, Incubation Time, Substrate Concentration)

To obtain accurate and reproducible results, it is crucial to optimize the conditions of the kinase assay. promega.com Key parameters that require optimization include:

Enzyme Concentration : The concentration of the kinase should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme. nih.gov A titration of the kinase concentration is typically performed to determine the optimal amount to use. thermofisher.com

Incubation Time : The reaction should be allowed to proceed for a time that is within the initial linear rate of the reaction. promega.com A time-course experiment can be performed to determine the optimal incubation period.

Substrate Concentration : The concentration of the Akt/SGK substrate peptide should ideally be at or near the Michaelis constant (Km) of the kinase to ensure that the reaction rate is sensitive to changes in enzyme activity. nih.gov However, in some cases, a substrate concentration well above the Km is used to ensure the reaction is not substrate-limited. nih.gov The concentration of ATP should also be optimized, as it is a co-substrate for the reaction. thermofisher.com

Table 3: Parameters for Kinase Assay Optimization

ParameterRationale for OptimizationTypical Approach
Enzyme ConcentrationTo ensure the reaction rate is proportional to the enzyme amount.Perform a serial dilution of the kinase to find the linear range.
Incubation TimeTo measure the initial reaction velocity and avoid product inhibition or substrate depletion.Conduct a time-course experiment to identify the linear phase of the reaction.
Substrate ConcentrationTo ensure the reaction is not limited by substrate availability and to determine kinetic parameters.Vary the substrate concentration to determine the Km and Vmax.
ATP ConcentrationTo ensure the reaction is not limited by the co-substrate and to determine the apparent Km for ATP.Titrate the ATP concentration.

By carefully optimizing these conditions, researchers can ensure that the in vitro kinase assay provides a reliable measure of Akt or SGK activity. nih.gov

Substrate Specificity Profiling

Synthetic peptides designed around the consensus phosphorylation motifs of kinases like Akt (Protein Kinase B) and SGK (Serum/Glucocorticoid-regulated Kinase) are fundamental tools for dissecting their substrate specificity. These kinases recognize and phosphorylate serine or threonine residues within specific amino acid sequences, and understanding these preferences is crucial for identifying their physiological targets and elucidating their roles in signaling pathways. nih.govnih.gov

Oriented Peptide Array Libraries (OPALs) for De Novo Substrate Discovery

Oriented Peptide Array Libraries (OPALs) represent a high-throughput method for comprehensively mapping the substrate specificity of protein kinases and other protein-protein interactions. capes.gov.brnih.govresearchgate.net This technique integrates oriented peptide libraries with array technology, allowing for the simultaneous screening of hundreds of peptide substrate pools. nih.govnih.gov For kinases like Akt, OPALs have been instrumental in refining the understanding of their target motifs beyond the initially identified consensus sequence. nih.gov

The canonical Akt substrate recognition motif was initially defined as R-X-R-X-X-S/T-φ, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphoacceptor serine or threonine, and 'φ' is a bulky hydrophobic residue. nih.gov However, studies using OPALs containing a vast diversity of potential substrates (e.g., ~10¹¹ peptides) have provided a more global and quantitative view of Akt1's substrate preferences. nih.govnih.govnih.govfrontiersin.org These screens have confirmed the strong preference for arginine at the -3 and -5 positions relative to the phosphorylation site and also revealed preferences for other residues at surrounding positions, such as threonine at the -2 position. nih.gov The OPAL strategy facilitates the rapid identification of optimal phosphorylation sequences from a large pool of candidates without the need for complex sequencing or data deconvolution. nih.govresearchgate.net This approach has been successfully used to map the specificities of various interactions, including those involving protein kinases. capes.gov.brnih.gov

Table 1: Key Amino Acid Preferences for Akt1 as Determined by OPALs This table is a representative summary based on findings from peptide library screens.

Position Relative to Phosphorylation Site Preferred Amino Acid(s) Significance
-5 Arginine (R) Critical for substrate recognition by Akt. nih.gov
-3 Arginine (R) A primary determinant of Akt specificity. nih.gov
-2 Threonine (T) Contributes to optimal substrate binding. nih.gov
0 Serine (S) / Threonine (T) The phosphoacceptor residue.

Use of Peptide Libraries for Mapping Phosphorylation-dependent Selectivity

The activity and substrate selectivity of Akt are regulated by its own phosphorylation at key regulatory sites, namely Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. nih.govnih.gov Peptide libraries, including OPALs, have been crucial in dissecting how these specific phosphorylation events individually and collectively shape Akt1's substrate preferences. nih.govnih.gov

Research using site-specifically phosphorylated Akt1 variants has demonstrated that each phospho-form of the enzyme (pAkt1T308, pAkt1S473, and the dually phosphorylated ppAkt1T308/S473) possesses both common and distinct substrate requirements. nih.govnih.govnih.gov For instance, the addition of phosphorylation at Ser473 to the pAkt1T308 form can either positively or negatively regulate kinase activity in a substrate-dependent manner. nih.gov This was the first report showing such dual regulatory action for Ser473 phosphorylation. nih.gov

Studies on these distinct phospho-forms revealed that the fully active, dually phosphorylated enzyme is highly selective for peptides with a cluster of basic residues at positions -5, -4, and -3, and an aromatic residue (Phenylalanine/Tyrosine) at the +1 position. nih.gov In contrast, the pAkt1S473 variant showed a preference for more acidic peptides and was less dependent on the residue at the -5 position. nih.gov This detailed mapping demonstrates that the regulatory phosphorylations on Akt act as a tuning mechanism, altering its interaction with and activity towards its vast array of downstream targets. nih.gov

Inhibitor Screening and Characterization

Akt/SGK substrate peptides are not only used to identify substrates but also serve as critical tools in the discovery and characterization of kinase inhibitors. umn.edu These inhibitors are of significant interest as therapeutic agents, particularly in oncology, given that the PI3K/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancer. frontiersin.orgconsensus.app

Development of Substrate-Competitive Inhibitors

While the vast majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket often leads to challenges with selectivity. nih.govmdpi.comrsc.org An alternative strategy is to develop substrate-competitive inhibitors, which target the less conserved substrate-binding site, offering the potential for greater selectivity and a different mechanism to overcome drug resistance. nih.govmdpi.comrsc.org

Peptides that mimic the natural substrate's consensus sequence can act as competitive inhibitors. gskure.com These peptides bind to the kinase's active site but cannot be phosphorylated, thereby blocking the binding of genuine substrates. gskure.comresearchgate.net A common approach involves replacing the phosphoacceptor serine or threonine with a non-phosphorylatable amino acid, such as alanine, creating a "pseudosubstrate" inhibitor. researchgate.net For example, a potent Akt inhibitor was developed by modifying a substrate sequence from GSK3, a downstream target of Akt, using non-canonical amino acids to improve stability and cell permeability. nih.gov The development of such inhibitors often relies on an iterative process of designing peptides based on known substrate motifs and then systematically modifying them to enhance binding affinity and inhibitory potency. nih.govmdpi.com

Investigating Kinase Activation and Regulation

Akt/SGK substrate peptides are indispensable for investigating the complex mechanisms that govern kinase activation and regulation. The activation of Akt is a multi-step process initiated by its recruitment to the plasma membrane, followed by phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2. researchgate.netnih.gov Both phosphorylation events are required for full kinase activation. researchgate.net

By using a specific substrate peptide in an in vitro kinase assay, researchers can directly measure the catalytic activity of Akt or SGK under various conditions. For example, the activity of different Akt mutants or Akt isolated from cells under specific stimuli can be quantified by measuring their ability to phosphorylate a known substrate peptide. This allows for a precise dissection of how specific mutations or upstream signals impact the kinase's catalytic function. nih.gov

Furthermore, these peptides are used to explore the regulatory interplay between different signaling pathways. SGK is closely related to Akt, is controlled by the same upstream regulators (PI3K, PDK1, mTORC2), and shares a similar substrate specificity. nih.govnih.gov Studies have shown that in some cancer cells, high levels of SGK1 can confer resistance to Akt-specific inhibitors. nih.gov This occurs because SGK1 can phosphorylate many of the same downstream substrates as Akt, thereby compensating for the loss of Akt activity and promoting cell proliferation and survival. nih.govnih.gov The phosphorylation of a shared substrate peptide, such as one derived from NDRG1, can be used as a readout to assess the relative activity of Akt versus SGK in response to specific inhibitors. nih.govnih.gov This helps to uncover mechanisms of drug resistance and identify potential strategies for combination therapies, such as the dual inhibition of Akt and SGK. nih.gov

Monitoring Akt Activation in Response to Lipids (e.g., PIP3) and Upstream Kinases (PDK1, mTORC2)

The activation of Akt is a critical event in numerous cellular pathways, including cell growth, proliferation, and survival. This process is tightly regulated by upstream signaling components. Activation begins when extracellular signals trigger the production of the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3-Kinase (PI3K). mdpi.comnih.gov PIP3 recruits both Akt and the upstream kinase PDK1 to the plasma membrane. researchgate.net This co-localization facilitates the phosphorylation of Akt by PDK1 on its activation loop (Threonine 308 in Akt1). nih.gov For full activation, a second phosphorylation event is required at the C-terminal hydrophobic motif (Serine 473 in Akt1), a reaction catalyzed by the mTORC2 complex. nih.govnih.gov

The activity of Akt, once it is fully phosphorylated and active, can be quantitatively measured using the Akt/SGK substrate peptide in kinase assays. nih.govcreative-bioarray.com In these assays, purified active Akt is incubated with the synthetic substrate peptide in the presence of ATP. The extent of peptide phosphorylation serves as a direct readout of Akt's enzymatic activity. This method is crucial for studying how modulators of the PI3K pathway, including PIP3 levels and the activity of PDK1 and mTORC2, impact Akt function.

For instance, researchers can stimulate cells, immunoprecipitate Akt, and then perform an in vitro kinase assay using the peptide substrate to determine the level of Akt activation. creative-bioarray.com The amount of phosphate transferred to the peptide, often measured using radiolabeled ATP (γ-³²P-ATP) or detected by specific antibodies, correlates directly with the activity of Akt. nih.gov This allows for a precise assessment of the signaling cascade's status.

Component Function in Akt Activation and Assay
PIP3 Lipid second messenger; recruits Akt and PDK1 to the membrane, initiating the activation sequence. nih.gov
PDK1 Upstream kinase; phosphorylates Akt at the activation loop (e.g., Thr308). nih.gov
mTORC2 Upstream kinase complex; phosphorylates Akt at the hydrophobic motif (e.g., Ser473) for full activation. nih.gov
Akt/SGK Substrate Peptide A tool used in kinase assays to measure the enzymatic activity of activated Akt/SGK. lifescienceproduction.co.uk
ATP Phosphate donor for the phosphorylation reaction catalyzed by Akt. nih.gov

Proteomics Approaches for Substrate Identification

Identifying the full complement of proteins phosphorylated by a specific kinase is essential for understanding its biological function. The Akt/SGK substrate peptide is central to proteomic strategies aimed at discovering novel substrates for these kinases. These approaches leverage tools that specifically recognize the phosphorylated form of the Akt/SGK consensus motif.

Immunoprecipitation with Phospho-motif Specific Antibodies

A powerful technique for identifying new kinase substrates involves the use of phospho-motif specific antibodies. nih.gov These antibodies are engineered to recognize and bind to a phosphorylated amino acid (serine or threonine) only when it is surrounded by a specific consensus sequence. nih.govcellsignal.com For Akt and SGK, the consensus motif is characterized by arginine (R) residues at the -5 and -3 positions relative to the phosphorylated serine or threonine (S/T), often represented as RXRXXS/T. cellsignal.comnih.gov

The experimental workflow typically involves the following steps:

Cells or tissues are treated with a stimulus known to activate the Akt/SGK pathway.

The cells are lysed to release their protein content.

The lysate is then incubated with a phospho-Akt substrate motif antibody. biocompare.combiocompare.com This antibody selectively binds to all proteins within the lysate that have been phosphorylated by Akt/SGK on the correct consensus motif.

The antibody-protein complexes are captured, often using protein A/G-conjugated beads, and purified from the rest of the lysate in a process called immunoprecipitation. nih.govcellsignal.com

This immuno-enrichment step is critical, as it isolates a specific subset of phosphorylated proteins from the highly complex total cellular proteome, making subsequent identification feasible. cellsignal.com

Tandem Mass Spectrometry for Peptide Identification

Following immunoprecipitation, the enriched proteins that were phosphorylated by Akt/SGK are identified using tandem mass spectrometry (MS/MS). nih.gov This analytical technique is the gold standard for identifying proteins and mapping their post-translational modifications with high precision. nih.govcreative-proteomics.com

The process generally proceeds as follows:

The immunoprecipitated proteins are eluted from the antibody beads and are enzymatically digested, most commonly with trypsin, into smaller peptides. nih.gov

This complex mixture of peptides is then separated, typically by liquid chromatography (LC), and introduced into a mass spectrometer. creative-proteomics.com

In the first stage of analysis (MS1), the mass-to-charge ratio of the intact peptides is measured.

Selected peptides are then isolated and fragmented inside the mass spectrometer. In the second stage (MS2), the mass-to-charge ratios of the resulting fragment ions are measured. nih.govcreative-proteomics.com

The fragmentation pattern provides sequence information, allowing bioinformatic software to identify the original peptide by matching the data against protein sequence databases. creative-proteomics.comnih.gov Crucially, the analysis can pinpoint the exact location of the phosphate group on the peptide, confirming it as a phosphorylation site. nih.gov

This combination of phospho-motif antibody enrichment followed by LC-MS/MS analysis has proven to be a highly effective strategy for the large-scale discovery of direct Akt and SGK substrates in various biological contexts. nih.govcellsignal.com

Technique Purpose in Substrate Identification Key Reagent/Instrument
Immunoprecipitation (IP) To enrich and isolate proteins phosphorylated on the Akt/SGK consensus motif from a complex cell lysate. nih.govcellsignal.comPhospho-Akt Substrate Motif Antibody cellsignal.combiocompare.combiocompare.com
Tandem Mass Spectrometry (MS/MS) To identify the sequence of the enriched phosphopeptides and pinpoint the exact site of phosphorylation. nih.govcreative-proteomics.comLiquid Chromatography-Mass Spectrometer

Biological and Translational Implications of Akt/sgk Substrate Peptide Research

Understanding Disease Mechanisms

Research into Akt/SGK substrate peptides provides crucial insights into the molecular underpinnings of several major diseases. By identifying and characterizing the downstream targets of these kinases, scientists can unravel the complex signaling networks that contribute to disease initiation and progression.

The Akt/SGK signaling pathway is frequently hyperactivated in a wide array of human cancers, playing a critical role in nearly all aspects of tumor biology. nih.govaacrjournals.org This aberrant activation can stem from various genetic and epigenetic alterations, leading to uncontrolled cell growth, proliferation, and survival. nih.govnih.gov

Akt and SGK1 promote tumor development by phosphorylating a diverse range of substrate peptides involved in key cellular processes. mdpi.comfrontiersin.org One of the most well-established functions of this pathway is the promotion of cell survival by inhibiting apoptosis. aacrjournals.org Akt achieves this through the phosphorylation and inactivation of pro-apoptotic factors such as Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors. aacrjournals.orgnih.govharvard.edu By phosphorylating FOXO proteins, Akt prevents their entry into the nucleus, thereby blocking the transcription of genes that promote cell death. nih.govharvard.edu Similarly, SGK1 can inhibit apoptosis by phosphorylating and inhibiting FOXO3a, as well as by facilitating the degradation of the tumor suppressor p53 through the phosphorylation of MDM2. frontiersin.orgnih.gov

Beyond cell survival, the Akt/SGK pathway is a potent driver of cell proliferation and growth. nih.gov Akt signaling influences the cell cycle by regulating proteins such as p21 and p27, and it stimulates cell growth through the activation of the mTORC1 signaling complex. nih.goveditverse.com SGK1 also contributes to cell proliferation by regulating the expression of downstream genes and through the post-translational modification of proteins that control cell growth signaling pathways. nih.gov

Furthermore, Akt/SGK signaling is deeply involved in cancer metastasis, the process by which cancer cells spread to other parts of the body. mdpi.com This pathway regulates cell migration and invasion by controlling cytoskeletal remodeling and the epithelial-to-mesenchymal transition (EMT). mdpi.com For instance, Akt has been shown to phosphorylate proteins that are critical for cytoskeletal rearrangements, thereby promoting cell motility. mdpi.com SGK1 also plays a role in regulating downstream effector molecules that are involved in EMT and cell migration. frontiersin.org

The aberrant activity of the Akt/SGK pathway is also linked to resistance to various cancer therapies, including chemotherapy, radiotherapy, and targeted therapies. nih.govfrontiersin.org By promoting cell survival and DNA damage repair mechanisms, this pathway allows cancer cells to evade the cytotoxic effects of treatment. nih.gov SGK1, in particular, has been identified as a key player in chemoresistance and radioresistance, making it a promising target for overcoming treatment failure. frontiersin.org

Table 1: Role of Akt/SGK Substrate Peptides in Cancer Biology

Cellular Process Role of Akt/SGK Signaling Key Substrates/Effectors
Cell Survival/Anti-apoptosis Promotes survival by inhibiting programmed cell death. aacrjournals.orgnih.gov Bad, Caspase-9, FOXO transcription factors, MDM2, p53. aacrjournals.orgnih.govfrontiersin.orgharvard.edunih.gov
Cell Proliferation and Growth Drives cell cycle progression and increases cell size. nih.gov p21, p27, mTORC1. nih.goveditverse.com
Metastasis (Migration & Invasion) Regulates cytoskeletal changes and EMT. mdpi.com Filamin A, NHE1. mdpi.com
Therapy Resistance Enables cancer cells to withstand chemotherapy and radiation. nih.govfrontiersin.org DNA repair enzymes, pro-survival proteins.

The Akt/SGK signaling pathway is a critical regulator of metabolism, and its dysregulation is a key factor in the development of metabolic disorders such as obesity and type 2 diabetes. nih.govsemanticscholar.org This pathway is a central component of insulin (B600854) signaling, which governs glucose and lipid homeostasis. nih.gov

In response to insulin, Akt is activated and phosphorylates a variety of substrates to promote glucose uptake, utilization, and storage. nih.gov Akt2, in particular, is crucial for insulin-stimulated glucose uptake in insulin-responsive tissues like skeletal muscle and adipose tissue. nih.gov In the liver, Akt signaling suppresses glucose production (gluconeogenesis) and promotes glycogen (B147801) synthesis. nih.govresearchgate.net It achieves this by phosphorylating and inactivating FOXO1, a transcription factor that drives the expression of gluconeogenic enzymes. nih.gov

SGK1 also plays a significant, albeit complex, role in metabolic regulation. Pathological accumulation of SGK1 can drive insulin resistance, a hallmark of type 2 diabetes. nih.govbohrium.com Studies have shown that SGK1 can promote insulin resistance by inactivating AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov By inhibiting AMPK, SGK1 disrupts the normal balance of glucose and lipid metabolism, contributing to the development of hepatic insulin resistance and fatty liver. nih.govmassgeneral.org Conversely, the inhibition of SGK1 has been shown to improve insulin sensitivity and glucose tolerance. nih.gov

In adipose tissue, the Akt/SGK pathway regulates lipogenesis (the formation of fat) and inhibits lipolysis (the breakdown of fat). nih.govnih.gov Dysregulation of this pathway in fat cells can lead to an increase in circulating free fatty acids, which can further exacerbate insulin resistance in other tissues. nih.gov

Table 2: Role of Akt/SGK Substrate Peptides in Metabolic Disorders

Metabolic Process Role of Akt/SGK Signaling Key Tissues Involved
Glucose Homeostasis Promotes glucose uptake, glycogen synthesis, and suppresses gluconeogenesis. nih.govresearchgate.net Skeletal Muscle, Adipose Tissue, Liver. nih.gov
Insulin Signaling Acts as a key downstream effector of the insulin receptor. nih.gov Insulin-responsive tissues. nih.gov
Lipid Metabolism Regulates lipogenesis and lipolysis. nih.govnih.gov Adipose Tissue, Liver. nih.gov
Insulin Resistance SGK1 can contribute to the development of insulin resistance. nih.govbohrium.com Liver, Adipose Tissue. nih.govresearchgate.net

The Akt/SGK signaling pathway plays a multifaceted role in the cardiovascular system, with implications for both normal cardiac function and the pathogenesis of cardiovascular diseases. nih.gov This pathway is involved in regulating cardiac growth, survival, and contractility, as well as in the response to cardiac stress and injury. nih.gov

Akt1 is important for the regulation of physiological cardiac hypertrophy (the growth of heart muscle cells) and angiogenesis (the formation of new blood vessels). nih.gov However, sustained activation of Akt can contribute to pathological cardiac hypertrophy, which can lead to heart failure. nih.gov SGK1 is also implicated in cardiac hypertrophy and fibrosis (the scarring of heart tissue). nih.gov Increased SGK1 activity has been observed in human heart disease and in animal models of hemodynamic stress. ahajournals.org

In the context of inflammation, the Akt/SGK pathway is a key regulator of immune cell function. mdpi.comnih.gov The activation of this pathway can modulate the production of inflammatory cytokines and influence the polarization of macrophages, which are critical cells in the inflammatory response. mdpi.comnih.gov For instance, the PI3K/Akt signaling pathway can promote anti-inflammatory responses in macrophages. mdpi.com In contrast, SGK1 has been linked to the promotion of inflammation in certain contexts. frontiersin.org

Furthermore, SGK1 is involved in the regulation of blood pressure through its effects on sodium transport in the kidney. wikipedia.org Dysregulation of SGK1 activity can contribute to salt-sensitive hypertension. nih.gov The kinase also affects the electrical activity of the heart by influencing ion channels, which can have implications for cardiac arrhythmias. ahajournals.orgwikipedia.org

Table 3: Role of Akt/SGK Substrate Peptides in Cardiovascular Disease and Inflammation

Cardiovascular/Inflammatory Process Role of Akt/SGK Signaling Key Outcomes
Cardiac Hypertrophy Akt1 is involved in physiological growth; sustained activation and SGK1 can lead to pathological hypertrophy. nih.govnih.gov Heart failure. ahajournals.org
Cardiac Fibrosis SGK1 is implicated in the development of cardiac fibrosis. nih.govahajournals.org Impaired cardiac function.
Inflammation Modulates immune cell activation and cytokine production. mdpi.comnih.gov Can have both pro- and anti-inflammatory effects depending on the context. frontiersin.orgmdpi.com
Blood Pressure Regulation SGK1 influences sodium transport and blood pressure. wikipedia.org Hypertension. nih.gov

The Akt/SGK signaling pathway is essential for the development, survival, and function of neurons. nih.govnih.gov It plays a critical role in protecting neurons from apoptosis, a form of programmed cell death that is implicated in both normal brain development and neurodegenerative diseases. nih.govnih.gov

Akt is a potent survival factor for neurons, and its activation can prevent neuronal apoptosis triggered by a variety of stimuli, including growth factor withdrawal and oxidative stress. nih.gov Akt promotes neuronal survival through multiple mechanisms, including the phosphorylation and inhibition of pro-apoptotic proteins like Bad and caspase-9, and the regulation of transcription factors such as FOXO and p53 that control the expression of cell death genes. harvard.edu

SGK1 also contributes to neuronal survival and has anti-apoptotic effects. wikipedia.org It can inhibit apoptosis in part by phosphorylating and inactivating FOXO transcription factors. wikipedia.org The expression of SGK1 is upregulated in response to cellular stress, suggesting a role in cellular protection within the nervous system. nih.gov

Dysregulation of the Akt/SGK pathway has been implicated in the pathophysiology of several neurodegenerative diseases. nih.gov For example, impaired Akt signaling has been observed in Alzheimer's disease, and enhancing Akt activity may have therapeutic potential. nih.gov Conversely, excessive expression of SGK1 has been noted in some neurological disorders. wikipedia.org

In addition to its role in cell survival, the Akt pathway is also involved in axonal regeneration after nerve injury. jneurosci.org Studies have shown that activation of Akt can accelerate the regrowth of axons, highlighting its potential as a therapeutic target for promoting nerve repair. jneurosci.org

Table 4: Role of Akt/SGK Substrate Peptides in Neurobiology and Apoptosis

Neurobiological Process Role of Akt/SGK Signaling Key Functions
Neuronal Survival Promotes the survival of neurons by inhibiting apoptosis. nih.govnih.gov Protection against neurodegeneration. nih.gov
Anti-apoptosis Phosphorylates and inactivates pro-apoptotic proteins. harvard.edu Inhibition of caspase activation, regulation of FOXO and p53. harvard.edu
Axonal Regeneration Accelerates the regrowth of axons after injury. jneurosci.org Potential for nerve repair therapies.
Neurodegenerative Diseases Dysregulation of the pathway is implicated in various neurological disorders. nih.gov Potential therapeutic target. nih.gov

Therapeutic Target Identification and Validation

The central role of the Akt/SGK signaling pathway in numerous diseases has made it an attractive target for therapeutic intervention. The identification and validation of specific substrate peptides that mediate the pathological effects of these kinases are crucial steps in the development of targeted therapies.

The development of small-molecule inhibitors that selectively target Akt and SGK has been a major focus of drug discovery efforts. nih.gov The goal is to create drugs that can block the aberrant activity of these kinases in diseased cells while minimizing effects on normal tissues, thereby reducing side effects. mdpi.com

There are two main classes of Akt inhibitors that have been investigated: ATP-competitive inhibitors and allosteric inhibitors. dovepress.com ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, preventing it from using ATP to phosphorylate its substrates. nih.gov Allosteric inhibitors bind to a different site on the kinase, causing a conformational change that inhibits its activity. dovepress.com

A significant challenge in developing selective Akt inhibitors is the high degree of similarity among the three Akt isoforms (Akt1, Akt2, and Akt3) and with other kinases in the AGC family. nih.gov The ATP-binding sites of the Akt isoforms are highly conserved, making it difficult to develop isoform-specific inhibitors. nih.gov This lack of selectivity can lead to off-target effects and toxicities. mdpi.com For instance, inhibition of Akt2 has been linked to cutaneous toxicity. mdpi.com

Despite these challenges, several Akt inhibitors have advanced to clinical trials, both as single agents and in combination with other anticancer drugs. dovepress.com Some of these inhibitors have shown promising activity in patients with specific genetic alterations in the PI3K/Akt pathway. dovepress.com

Similarly, the development of SGK1 inhibitors is an active area of research. mdpi.comnih.gov Given the role of SGK1 in promoting therapy resistance in cancer and its involvement in other diseases, selective SGK1 inhibitors hold significant therapeutic potential. frontiersin.orgnih.gov Preclinical studies have shown that SGK1 inhibitors can enhance the efficacy of radiation therapy and chemotherapy in cancer models. frontiersin.org

Table 5: Development of Selective Kinase Inhibitors

Inhibitor Type Mechanism of Action Challenges
ATP-Competitive Inhibitors Bind to the ATP-binding pocket of the kinase. nih.gov Achieving selectivity among kinase isoforms and other kinases. nih.gov
Allosteric Inhibitors Bind to a site other than the ATP-binding pocket, inducing a conformational change. dovepress.com Identifying suitable allosteric binding sites.

Strategies to Overcome Resistance to PI3K/Akt Inhibitors through SGK Targeting

Resistance to inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a significant challenge in cancer therapy. A key mechanism underlying this resistance involves the compensatory activation of Serum and Glucocorticoid-regulated Kinase (SGK) isoforms, particularly SGK1 and SGK3. bohrium.comnih.govnih.gov These kinases share downstream signaling nodes with Akt and can maintain pro-survival signals even when Akt is inhibited. nih.govaacrjournals.orgportlandpress.com

One of the primary mechanisms by which SGK confers resistance is through the activation of mTORC1 signaling. aacrjournals.orgdundee.ac.uk Upon inhibition of PI3K or Akt, SGK1 can be activated by PDK1 and subsequently phosphorylate and inhibit the tuberous sclerosis complex 2 (TSC2). aacrjournals.orgdundee.ac.uk This relieves the inhibitory effect of the TSC complex on mTORC1, leading to the continued phosphorylation of its downstream effectors and promoting cell proliferation and survival. aacrjournals.orgdundee.ac.uk Studies in breast cancer and non-small cell lung cancer (NSCLC) have shown that high expression of SGK1 is associated with resistance to PI3K/Akt inhibitors. portlandpress.comnih.gov

Consequently, a promising strategy to overcome this resistance is the co-targeting of SGK alongside PI3K/Akt. nih.gov Combined inhibition of both kinases has been shown to result in a more potent and sustained suppression of downstream signaling and tumor growth compared to targeting either kinase alone. nih.gov In preclinical models, the simultaneous inhibition of PI3K and SGK1 has demonstrated synergistic anticancer activity, leading to increased apoptosis and cell cycle arrest. nih.gov This dual-inhibition approach effectively circumvents the compensatory signaling pathways that would otherwise lead to therapeutic resistance. nih.govaacrjournals.org

Therapeutic Strategy Mechanism of Action Effect on Resistance Supporting Evidence
Co-targeting PI3K/Akt and SGK Simultaneous inhibition of both Akt and SGK signaling pathways.Prevents compensatory SGK activation and downstream signaling, such as mTORC1 activation, thereby overcoming resistance to PI3K/Akt inhibitors.Preclinical studies in breast cancer and NSCLC models show synergistic anti-tumor effects. nih.govnih.gov
SGK1 Inhibition Specific inhibition of SGK1 activity.Sensitizes cancer cells with high SGK1 expression to PI3K/Akt inhibitors by blocking a key resistance pathway.High SGK1 levels predict resistance, and its inhibition restores sensitivity to PI3K/Akt pathway blockade. portlandpress.com

Expanding the Repertoire of Akt/SGK Substrates

The identification of novel physiological substrates for Akt and SGK is crucial for understanding the breadth of their cellular functions. Both kinases recognize a similar consensus phosphorylation motif (R-X-R-X-X-S/T), leading to an overlap in their substrate pools. sigmaaldrich.com

A well-characterized substrate of both Akt and SGK is the AS160 (Akt substrate of 160 kDa), also known as TBC1D4 . nih.govresearchgate.net AS160 is a Rab GTPase-activating protein (GAP) that plays a pivotal role in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes and muscle cells. nih.govnih.gov Its paralog, TBC1D1 , is also a substrate for these kinases and is involved in regulating GLUT4 traffic. nih.gov

More recently, research has expanded the list of Akt/SGK substrates to include proteins involved in cytoskeletal dynamics and cell motility. The Scar/WAVE complex , a key regulator of actin polymerization and lamellipodia formation, has been identified as a downstream target. frontiersin.orgnih.gov In Dictyostelium, both Akt (PKB) and SGK (PkgB) have been shown to be required for the proper recruitment of the Arp2/3 complex by the Scar/WAVE complex, a critical step in forming actin-rich protrusions for cell migration. frontiersin.orgnih.gov

Furthermore, phosphoproteomic studies in Dictyostelium have identified the RhoGAP protein GacG as a target of Akt and SGK. nih.govnih.gov GacG is essential for efficient macropinocytosis, a process of large-scale fluid uptake. nih.govnih.gov This finding implicates Akt/SGK signaling in the regulation of nutrient uptake through the control of macropinosome formation. nih.govnih.gov

Substrate Function Cellular Process Key Findings
AS160/TBC1D4 Rab GTPase-activating protein (GAP)Insulin-stimulated glucose uptakePhosphorylation by Akt/SGK is required for GLUT4 translocation to the plasma membrane. nih.govnih.gov
TBC1D1 Rab GTPase-activating protein (GAP)Glucose transportA paralog of AS160, also involved in the regulation of GLUT4 traffic. nih.gov
Scar/WAVE complex Regulator of actin polymerizationCell migration and pseudopod formationAkt/SGK are necessary for the Scar/WAVE complex to recruit the Arp2/3 complex, driving actin polymerization. frontiersin.orgnih.gov
GacG RhoGAP proteinMacropinocytosis (nutrient uptake)Identified as a direct target of Akt/SGK; essential for the formation of macropinosomes. nih.govnih.gov

The phosphorylation of substrates by Akt and SGK serves as a molecular switch that modulates their activity and interaction with other proteins, thereby regulating a multitude of cellular processes.

The phosphorylation of AS160/TBC1D4 is a prime example of this regulatory mechanism. In the basal state, unphosphorylated AS160 is active as a Rab-GAP, keeping Rab proteins in an inactive GDP-bound state and thereby restraining GLUT4-containing vesicles from translocating to the plasma membrane. nih.govnih.gov Upon insulin stimulation, Akt and SGK phosphorylate AS160 on multiple sites, which inhibits its GAP activity. nih.gov This allows Rab proteins to become GTP-loaded, promoting the movement and fusion of GLUT4 vesicles with the cell surface, leading to increased glucose uptake. nih.gov

In the context of cell motility, the phosphorylation of components of the Scar/WAVE complex by Akt and SGK is critical for the dynamic regulation of the actin cytoskeleton. frontiersin.org Research in Dictyostelium has shown that the loss of SGK prevents the Scar/WAVE complex from recruiting the Arp2/3 complex, which is essential for the branching of actin filaments that drives the formation of pseudopodia and lamellipodia. nih.gov This indicates that Akt/SGK-mediated phosphorylation is a key step in activating the Scar/WAVE complex to promote cell migration. frontiersin.orgnih.gov

Similarly, the phosphorylation of GacG by Akt and SGK is crucial for the regulation of macropinocytosis. nih.govnih.gov The phosphorylation of GacG by these kinases is required for the formation of larger macropinocytic patches and macropinosomes, which dramatically increases the uptake of extracellular fluid and nutrients. nih.govnih.gov This highlights a role for Akt/SGK signaling in cellular feeding and has implications for cancer cell biology, where macropinocytosis can be a significant nutrient acquisition pathway. nih.govnih.gov

Advancements in Assay Development for High-Throughput Screening

The identification of kinase substrates and the screening for kinase inhibitors have been significantly advanced by the development of high-throughput screening (HTS) assays. These technologies have moved from traditional, low-throughput methods to highly automated and miniaturized formats, enabling the rapid screening of large compound libraries or potential protein substrates.

A variety of assay formats are now available for HTS of kinase activity. These can be broadly categorized into biochemical assays and cell-based assays. Biochemical assays often utilize purified kinases and substrates and can be further divided into radiometric and non-radiometric methods. While radiometric assays using radio-labeled ATP are highly sensitive, concerns over safety and waste disposal have driven the development of non-radiometric alternatives. These include fluorescence-based assays such as:

Fluorescence Resonance Energy Transfer (FRET): These assays measure the transfer of energy between two fluorescent molecules. In the context of kinase assays, a FRET signal can be generated or disrupted upon the phosphorylation of a substrate, providing a readout of kinase activity. semanticscholar.orgresearchgate.net Time-Resolved FRET (TR-FRET) is an advanced version that reduces background fluorescence, thereby increasing assay sensitivity. sigmaaldrich.comnih.gov

Fluorescence Polarization (FP): This method measures changes in the rotational speed of a fluorescently labeled molecule upon binding to another, larger molecule. In a kinase assay, the phosphorylation of a small peptide substrate can be detected by its binding to a phospho-specific antibody, leading to a change in fluorescence polarization.

Luminescence-based assays: These assays, such as the Kinase-Glo® platform, measure the amount of ATP remaining in a solution after a kinase reaction. promega.co.uk The amount of light produced by a luciferase-catalyzed reaction is inversely proportional to the kinase activity. promega.co.uk Universal kinase assays, like the Adapta® Universal Kinase Assay, detect the formation of ADP, a product of the kinase reaction, and are suitable for a wide range of kinases. thermofisher.com

Cell-based assays offer the advantage of screening for kinase activity within a more physiologically relevant environment. biologists.com These assays can measure the phosphorylation of a specific substrate within the cell or monitor downstream cellular events that are dependent on kinase activity. The development of FRET-based biosensors that can be expressed in living cells has enabled the real-time monitoring of kinase activity in different subcellular compartments. semanticscholar.org

For the specific identification of novel kinase substrates in a high-throughput manner, proteomic approaches have become increasingly powerful. nih.gov Methods such as Kinase Assay Linked with Phosphoproteomics (KALIP) combine in vitro kinase assays with mass spectrometry to identify direct substrates from a complex mixture of cellular proteins or peptides. nih.govpnas.org This approach involves incubating a purified kinase with dephosphorylated cell lysates or peptide libraries and then using mass spectrometry to identify the newly phosphorylated species. nih.govpnas.org

Assay Technology Principle Advantages Applications in Akt/SGK Research
TR-FRET Measures time-resolved fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.High sensitivity, reduced background, suitable for HTS. sigmaaldrich.comnih.govScreening for inhibitors of Akt/SGK, studying kinase-substrate interactions.
Luminescence (e.g., Kinase-Glo®) Measures ATP consumption by quantifying light output from a luciferase reaction. promega.co.ukUniversal for any ATP-dependent kinase, simple "add-mix-read" format. promega.co.ukHigh-throughput screening for Akt/SGK inhibitors.
Proteomic Approaches (e.g., KALIP) Combines in vitro kinase assays with mass spectrometry to identify phosphorylated substrates from cell lysates or peptide libraries. nih.govpnas.orgUnbiased identification of novel, direct substrates in a physiological context. nih.govpnas.orgDiscovering the full repertoire of Akt/SGK substrates.
Cell-based FRET Biosensors Genetically encoded sensors that change FRET signal upon phosphorylation by a specific kinase within living cells. semanticscholar.orgReal-time monitoring of kinase activity in specific subcellular locations. semanticscholar.orgStudying the spatiotemporal dynamics of Akt/SGK activation and substrate phosphorylation.

Q & A

Q. How can multi-omics integration elucidate the broader signaling roles of this compound?

  • Methodological Answer :
  • Phosphoproteomics : Identify novel Akt substrates using SILAC (stable isotope labeling by amino acids in cell culture).
  • Transcriptomics : Correlate peptide activity with gene expression changes via RNA-seq.
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to map signaling networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.